5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-fluoroaniline
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Overview
Description
5-[[tert-Butyl(dimethyl)silyl]oxymethyl]-2-fluoro-aniline is an organosilicon compound that features a tert-butyl(dimethyl)silyl group attached to an aniline ring substituted with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[tert-Butyl(dimethyl)silyl]oxymethyl]-2-fluoro-aniline typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl). The reaction is carried out in the presence of imidazole and dimethylformamide (DMF) as a solvent, which catalyzes the reaction . The process involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups are protected by reacting with TBDMS-Cl in the presence of imidazole and DMF.
Fluorination: The aniline ring is fluorinated using appropriate fluorinating agents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[[tert-Butyl(dimethyl)silyl]oxymethyl]-2-fluoro-aniline undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, OsO4, chromium trioxide (CrO3), and peracids.
Reducing Agents: LiAlH4, NaBH4, hydrogen gas with nickel or rhodium catalysts.
Nucleophiles: Organolithium reagents, Grignard reagents, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[[tert-Butyl(dimethyl)silyl]oxymethyl]-2-fluoro-aniline has several scientific research applications:
Organic Synthesis: It is used as a protecting group for hydroxyl functionalities in complex organic synthesis.
Materials Science: The compound is utilized in the development of advanced materials, including high-voltage lithium metal batteries.
Biological Research: It serves as a precursor in the synthesis of biologically active molecules and natural products.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties and as a building block in drug discovery.
Mechanism of Action
The mechanism of action of 5-[[tert-Butyl(dimethyl)silyl]oxymethyl]-2-fluoro-aniline involves its role as a protecting group in organic synthesis. The tert-butyl(dimethyl)silyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The compound can be selectively deprotected under mild acidic or basic conditions, allowing for controlled synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMS-Cl): Used as a silylation agent for protecting hydroxyl groups.
tert-Butyl(diphenyl)silyl trifluoromethanesulfonate: An effective additive for high-voltage lithium metal batteries.
(tert-Butyldimethylsilyloxy)acetaldehyde: A versatile reagent in synthetic glycobiology.
Uniqueness
5-[[tert-Butyl(dimethyl)silyl]oxymethyl]-2-fluoro-aniline is unique due to the presence of both a silyl protecting group and a fluorine atom on the aniline ring. This combination imparts distinct chemical properties, making it valuable in specific synthetic applications and materials development.
Properties
Molecular Formula |
C13H22FNOSi |
---|---|
Molecular Weight |
255.40 g/mol |
IUPAC Name |
5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-fluoroaniline |
InChI |
InChI=1S/C13H22FNOSi/c1-13(2,3)17(4,5)16-9-10-6-7-11(14)12(15)8-10/h6-8H,9,15H2,1-5H3 |
InChI Key |
RWGNQCDOMYWSSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC(=C(C=C1)F)N |
Origin of Product |
United States |
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